N-(2-Ethylphenyl)-N'-methylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
65709-19-5 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H14N2S/c1-3-8-6-4-5-7-9(8)12-10(13)11-2/h4-7H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
KNFHIVURXPEXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of N 2 Ethylphenyl N Methylthiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For N-(2-Ethylphenyl)-N'-methylthiourea, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected resonances would include:
Aromatic Protons: The four protons on the ethylphenyl ring would likely appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting patterns would be influenced by their ortho, meta, and para relationships to each other and to the ethyl substituent.
N-H Protons: Two separate signals for the two N-H protons of the thiourea (B124793) group would be anticipated. Their chemical shifts can vary widely depending on the solvent, concentration, and temperature, but they often appear as broad singlets.
Ethyl Group Protons: A quartet corresponding to the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons of the ethyl group would be expected, likely in the upfield region of the spectrum.
N-Methyl Protons: A doublet signal would be characteristic for the methyl group attached to the nitrogen, arising from coupling with the adjacent N-H proton.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic -CH | ~7.0 - 7.5 | Multiplet |
| N-H (phenyl side) | Variable | Broad Singlet |
| N-H (methyl side) | Variable | Broad Singlet |
| N-CH3 | ~3.0 | Doublet |
| Ar-CH2-CH3 | ~2.7 | Quartet |
| Ar-CH2-CH3 | ~1.2 | Triplet |
(Note: This table is predictive and not based on experimental data.)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for each of the 10 carbon atoms.
Thiourea Carbon (C=S): The thiocarbonyl carbon is highly deshielded and would be expected to appear significantly downfield, typically in the range of δ 180-190 ppm.
Aromatic Carbons: The six carbons of the ethylphenyl ring would produce signals in the aromatic region (δ 120-145 ppm). The carbon attached to the nitrogen (ipso-carbon) and the carbon bearing the ethyl group would have distinct chemical shifts from the other four aromatic carbons.
Ethyl Group Carbons: Two separate signals would correspond to the -CH2- and -CH3 carbons of the ethyl group.
N-Methyl Carbon: A single signal in the upfield region (around δ 30-35 ppm) would be indicative of the N-methyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thiourea) | ~180 - 190 |
| Aromatic C (Substituted) | ~135 - 145 |
| Aromatic CH | ~120 - 130 |
| N-CH3 | ~30 - 35 |
| Ar-CH2 | ~25 |
| CH3 (of Ethyl) | ~15 |
(Note: This table is predictive and not based on experimental data.)
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show several key absorption bands.
N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ would correspond to the stretching vibrations of the N-H bonds in the thiourea moiety.
C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.
C=S Stretching: The thiocarbonyl group typically shows a stretching band in the region of 1300-1400 cm⁻¹, although its intensity can be variable.
C-N Stretching and N-H Bending: These vibrations contribute to a complex pattern in the fingerprint region (below 1600 cm⁻¹), often referred to as "thiourea bands".
Raman Spectroscopy
Raman spectroscopy is often complementary to FT-IR. For thiourea derivatives, the C=S stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. researchgate.net This makes Raman spectroscopy a particularly useful tool for confirming the presence of the thiocarbonyl group.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 194.3 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 194.
Key fragmentation pathways would likely involve:
Cleavage of the C-N bonds of the thiourea core.
Formation of the 2-ethylphenyl isothiocyanate ion.
Loss of the methyl or ethyl groups.
Fragmentation of the aromatic ring.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Ethylphenyl isothiocyanate |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
This section would typically present the ultraviolet-visible absorption spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol (B129727). The thiourea moiety (-NH-C(S)-NH-) is the principal chromophore. The analysis would focus on identifying the wavelengths of maximum absorbance (λmax) and assigning them to specific electronic transitions within the molecule.
The key transitions expected for a thiourea derivative include:
π → π* transitions: These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, associated with the C=S double bond and the aromatic phenyl ring.
n → π* transitions: These are generally lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) to a π* anti-bonding orbital.
A data table would list the experimental and/or theoretically calculated (e.g., via Time-Dependent Density Functional Theory, TD-DFT) λmax values, their corresponding molar absorptivity (ε), and the assignment of the electronic transition. The discussion would analyze how the ethylphenyl and methyl substituents might influence the energy of these transitions compared to unsubstituted thiourea.
X-ray Crystallography for Solid-State Molecular Geometry
This section would provide a detailed description of the three-dimensional structure of this compound in the solid state, as determined by X-ray diffraction.
Single Crystal X-ray Diffraction Studies
To perform this analysis, a suitable single crystal of the compound would need to be grown and analyzed using a single-crystal X-ray diffractometer. The resulting data would allow for the determination of the crystal system, space group, and precise unit cell dimensions. A data table summarizing these crystallographic parameters would be presented.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Example) |
| Empirical formula | C10H14N2S |
| Formula weight | 194.30 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value would be here |
| b (Å) | Value would be here |
| c (Å) | Value would be here |
| α (°) | 90 |
| β (°) | Value would be here |
| γ (°) | 90 |
| Volume (ų) | Value would be here |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | Value would be here |
| R-factor (%) | Value would be here |
The discussion would also describe the conformation of the molecule, including key bond lengths, bond angles, and torsion angles, particularly around the thiourea core and the orientation of the 2-ethylphenyl group relative to the rest of the molecule.
Analysis of Crystal Packing and Intermolecular Interactions
This subsection would analyze how individual molecules of this compound arrange themselves to form the crystal lattice. The primary focus would be on identifying and characterizing the intermolecular forces that stabilize the crystal structure. For thiourea derivatives, hydrogen bonding is typically a dominant interaction.
Key interactions would likely include:
N-H···S Hydrogen Bonds: These are very common in thiourea structures, where the N-H groups act as hydrogen bond donors and the sulfur atom acts as an acceptor. This often leads to the formation of centrosymmetric dimers or extended chains.
C-H···π Interactions: Weak hydrogen bonds involving C-H groups and the π-system of the phenyl ring could also be present.
Coordination Chemistry of N 2 Ethylphenyl N Methylthiourea
Formation and Characterization of Metal Complexes
The synthesis and characterization of metal complexes with N-(2-Ethylphenyl)-N'-methylthiourea and related ligands are fundamental to understanding their chemical behavior and potential applications. These processes involve reacting the ligand with various metal salts and employing a range of analytical techniques to elucidate the structure and properties of the resulting complexes.
This compound and analogous thiourea (B124793) derivatives readily form complexes with a wide array of transition metal ions. The general procedure for synthesizing these complexes often involves reacting the ligand, dissolved in a suitable solvent like methanol (B129727) or acetone, with a solution of the corresponding metal salt. materialsciencejournal.org The resulting complexes often precipitate from the solution and can be isolated by filtration. materialsciencejournal.org
Extensive research has been conducted on the complexation of thiourea ligands with various transition metals:
Ni(II): Nickel(II) complexes with thiourea ligands have been synthesized and can adopt different geometries, including square planar and octahedral. researchgate.netresearchgate.netuobasrah.edu.iq In some cases, coordination occurs through both sulfur and oxygen (in acylthioureas) or sulfur and nitrogen atoms. researchgate.netresearchgate.net
Cu(II) and Cu(I): Copper complexes are of significant interest. Often, the reaction of a thiourea ligand with a Cu(II) salt results in the reduction of copper to Cu(I), leading to the formation of Cu(I) complexes. rsc.orgdissertation.com These complexes can exhibit geometries such as distorted tetrahedral or trigonal planar. uobasrah.edu.iqrsc.org
Zn(II): Zinc(II) complexes with thiourea ligands typically form tetrahedral geometries. researchgate.netrsc.org
Fe(II): Iron(II) can form complexes with thiourea-based ligands, and the resulting structures can be influenced by the specific ligand and reaction conditions. mdpi.com
Hg(II): Mercury(II) is known to form tetrahedral complexes with thiourea derivatives, where the ligand acts as a monodentate donor through the sulfur atom. researchgate.net
Cr(III): Chromium(III) is another transition metal that has been studied in the context of coordination with various ligands, including those with donor atoms similar to thioureas. cardiff.ac.uk
The stoichiometry of the resulting complexes, such as ML2 or ML2Cl2, depends on the molar ratio of the ligand to the metal salt used in the synthesis. materialsciencejournal.org
Determining the precise structure of metal-thiourea complexes is crucial for understanding their properties. A combination of spectroscopic and analytical techniques is employed for this purpose:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A shift in the vibrational frequency of the C=S bond in the IR spectrum of the complex compared to the free ligand provides strong evidence for coordination through the sulfur atom. researchgate.netuobasrah.edu.iq Similarly, changes in the N-H and C=O (in acylthioureas) stretching frequencies can indicate the involvement of nitrogen and oxygen atoms in coordination. researchgate.net
NMR Spectroscopy: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. rsc.org Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation can help to identify the binding sites.
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the elemental composition and molecular weight of the synthesized complexes, respectively, which helps in verifying the proposed stoichiometry. rsc.orgresearchgate.net
The table below summarizes the geometries of some transition metal complexes with thiourea-type ligands.
| Metal Ion | Coordination Geometry | Ligand Coordination Mode | Reference |
| Ni(II) | Square Planar, Octahedral | Bidentate (S, O or S, N) | researchgate.netresearchgate.netrsc.org |
| Cu(I) | Distorted Tetrahedral, Trigonal Planar | Monodentate (S) | uobasrah.edu.iqrsc.org |
| Zn(II) | Tetrahedral | Bidentate (S, O) | researchgate.netrsc.org |
| Hg(II) | Tetrahedral | Monodentate (S) | researchgate.net |
| Pd(II) | Square Planar | Not specified | researchgate.net |
This table is generated based on data from various thiourea derivative complexes and may not be specific to this compound.
Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of coordination compounds. researchgate.net It provides valuable information about the oxidation states of the metal ion within the complex and the reversibility of the redox processes. uobasrah.edu.iqresearchgate.net
In the context of metal-thiourea complexes, CV studies can reveal:
Redox Potentials: The CV curve shows the potentials at which the metal ion in the complex is oxidized or reduced. mdpi.com These potentials can be influenced by the nature of the ligand and the coordination environment. iiste.org
Electron Transfer Processes: The shape of the CV peaks can indicate whether the electron transfer is reversible, quasi-reversible, or irreversible. cardiff.ac.uk For example, some Cu(II) complexes of thiosemicarbazone derivatives (related to thioureas) show a quasi-reversible one-electron transfer process. cardiff.ac.uk
Mechanism of Redox Reactions: CV can help to elucidate the mechanism of the electrochemical reaction, such as whether it involves a simple electron transfer or is coupled with chemical reactions. iiste.org For some Ni(II) complexes, two irreversible reduction peaks have been observed, corresponding to the Metal(II)/Metal(I) and Metal(I)/Metal(0) transitions. researchgate.net
The electrochemical behavior of these complexes is crucial for their potential applications in areas such as catalysis and sensor technology. researchgate.netglobalauthorid.com
The table below presents hypothetical cyclic voltammetry data for illustrative purposes.
| Complex | Scan Rate (mV/s) | Epc (V) | Epa (V) | ΔEp (mV) | Process |
| [Ni(L)2] | 100 | -0.85 | -0.75 | 100 | Quasi-reversible |
| [Cu(L)2] | 100 | -0.40 | -0.32 | 80 | Quasi-reversible |
| [Zn(L)2] | 100 | -1.10 | - | - | Irreversible |
L represents a thiourea-type ligand. This data is hypothetical and for illustrative purposes only.
Influence of Substituents on Coordination Behavior
The coordination behavior of this compound is significantly influenced by the electronic and steric properties of its constituent substituents: the 2-ethylphenyl group and the methyl group. These groups, attached to the nitrogen atoms of the thiourea backbone, modulate the electron density distribution within the ligand and create specific steric environments that dictate the mode of coordination with metal ions and the geometry of the resulting complexes.
The N,N'-disubstituted thiourea core, RNHC(S)NHR', offers several potential donor sites, primarily the soft sulfur atom and the two harder nitrogen atoms. Typically, simple thioureas act as monodentate ligands, coordinating to metal centers through the sulfur atom. However, deprotonation of one of the N-H groups can lead to the formation of a monoanionic ligand that can act as a bidentate chelating agent, coordinating through both a sulfur and a nitrogen atom to form a four-membered ring. The nature of the R and R' substituents plays a crucial role in determining which coordination mode is preferred.
The 2-ethylphenyl substituent introduces significant steric hindrance around the N1 nitrogen atom due to the presence of the ethyl group at the ortho position of the phenyl ring. This steric bulk can disfavor the coordination of the adjacent nitrogen atom, thereby promoting monodentate coordination through the sulfur atom. In such cases, the ligand would coordinate to the metal center primarily as a neutral molecule.
Conversely, the methyl group attached to the N2 nitrogen is sterically less demanding. This smaller size may allow for the deprotonation of the N2-H proton and subsequent coordination of the N2 nitrogen to the metal center, leading to an S,N-bidentate chelation. The electronic effect of the methyl group, being weakly electron-donating, slightly increases the electron density on the adjacent nitrogen and the thiocarbonyl sulfur, which can enhance the ligand's donor capacity.
The interplay between the steric hindrance of the 2-ethylphenyl group and the electronic and relatively small steric profile of the methyl group can result in a preference for a specific coordination mode. For instance, in the presence of a metal ion that strongly favors four-membered chelate rings, the ligand might still coordinate in a bidentate fashion, but the steric strain from the 2-ethylphenyl group could lead to distorted geometries around the metal center.
Research on various N,N'-substituted thiourea complexes has shown that the geometry of the resulting complex is highly dependent on both the metal ion and the ligand's substituents. For instance, with metals like Ni(II), both tetrahedral and square planar geometries are possible, and the equilibrium between them can be influenced by the steric demands of the ligands. researchgate.net With Cu(I), tetrahedral or trigonal planar geometries are common, often with monodentate sulfur coordination. rsc.orguobasrah.edu.iq
The table below summarizes the expected influence of the substituents on the coordination properties of this compound.
| Substituent | Effect | Influence on Coordination Behavior |
| 2-Ethylphenyl | Steric Hindrance: The ortho-ethyl group creates significant steric bulk around the N1 nitrogen atom. | - May hinder the coordination of the N1 nitrogen, promoting monodentate coordination through the sulfur atom.- If S,N-chelation occurs via the N1 nitrogen, it would likely lead to significant strain and distorted bond angles in the resulting complex.- Can influence the overall geometry of the complex, potentially favoring lower coordination numbers. |
| Electronic Effect: The phenyl group is generally electron-withdrawing, but the ortho-ethyl group is weakly electron-donating. | - The overall electronic effect on the N1 nitrogen is a combination of these opposing influences. | |
| Methyl | Steric Hindrance: The methyl group is relatively small and presents minimal steric hindrance around the N2 nitrogen atom. | - Allows for the potential deprotonation of the N2-H proton and subsequent S,N-bidentate coordination without significant steric clash.- The smaller size makes it a more likely candidate for the nitrogen donor in an S,N-chelate ring compared to the N1 nitrogen. |
| Electronic Effect: The methyl group is weakly electron-donating. | - Increases the electron density on the N2 nitrogen and the thiocarbonyl sulfur, enhancing their Lewis basicity and potential for coordination. |
Reactivity Profiles and Mechanistic Investigations of N 2 Ethylphenyl N Methylthiourea
General Reaction Pathways Involving the Thiourea (B124793) Moiety
The thiourea functional group, with its combination of sulfur and nitrogen atoms, can participate in a variety of chemical reactions. Thioureas exist in tautomeric forms, the thione form (C=S) and the thiol form (C-SH), with the thione form generally being more prevalent in aqueous solutions. nih.govmdpi.com This equilibrium is a key determinant of their reactivity.
One of the fundamental reactions of the thiourea moiety is its role as a precursor in the synthesis of other heterocyclic compounds. The synthesis of N-acyl thiourea derivatives, for instance, often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. This intermediate then reacts with an amine through nucleophilic addition to yield the final thiourea product. researchgate.net The high electrophilicity of the carbon atom and the nucleophilicity of the sulfur atom in the isothiocyanate group make it a valuable precursor for a wide range of target molecules. researchgate.net
Furthermore, thiourea derivatives can be synthesized by reacting amines with isothiocyanates. For example, N-phenyl-Ñ-(2-phenolyl)thiourea is synthesized from the reaction of ortho-aminophenol with phenyl isothiocyanate. chemicaljournal.org Symmetrically and asymmetrically substituted thioureas can also be prepared through condensation reactions between phenylisothiocyanate and various primary amines.
The general synthetic routes to thiourea derivatives are summarized in the table below:
| Starting Materials | Reagents | Product Type |
| Acid Chloride, Ammonium Thiocyanate, Amine | - | N-acyl thiourea researchgate.net |
| Amine, Isothiocyanate | - | Substituted thiourea chemicaljournal.org |
| Diamines, Carbon Disulfide | Hydrochloric Acid | Cyclic thiourea |
Nucleophilic and Electrophilic Reactivity of the Sulfur and Nitrogen Centers
The reactivity of N-(2-Ethylphenyl)-N'-methylthiourea is largely dictated by the nucleophilic character of its sulfur and nitrogen atoms. The sulfur atom, being larger and more polarizable than oxygen, is a soft nucleophile. This makes it particularly reactive towards soft electrophiles. In reactions such as the S-alkylation with alkyl halides, the sulfur atom is the primary site of attack.
Conversely, the nitrogen atoms in the thiourea moiety also possess lone pairs of electrons and can act as nucleophiles, although their reactivity is influenced by the electronic effects of the substituents. The nitrogen atoms can participate in nucleophilic addition reactions, for instance, by attacking the carbon of an isothiocyanate. researchgate.net
The electrophilic character is primarily associated with the carbon atom of the thiocarbonyl group (C=S). This carbon is electron-deficient due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms, making it susceptible to attack by nucleophiles. The high electrophilicity of the isothiocyanate intermediate is a key factor in the synthesis of many thiourea derivatives. researchgate.net
A computational study on N-Phenyl-N-(2-thiazoyl) thiourea complexes indicated that the sulfur-containing ligand can act as a proficient nucleophile, while a phosphorus-containing ligand in the same complex can be an effective electrophile. nih.gov
Cyclization and Heterocyclization Reactions Involving Thiourea Derivatives
Thiourea and its derivatives are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive centers allows for intramolecular cyclization reactions, leading to the formation of various ring systems.
For example, N-acyl thiourea derivatives can undergo cyclization to form thiazolidine (B150603) derivatives. The reaction of N-(cyclohexylcarbamothioyl)-2-naphthamide with chloroacetic acid and triethylamine (B128534) yields the corresponding thiazolidine derivative. researchgate.net This type of reaction highlights the ability of the sulfur and nitrogen atoms to participate in ring-forming processes.
Another common cyclization pathway involves the reaction of thiourea derivatives with α-haloketones, which typically leads to the formation of 2-aminothiazole (B372263) rings. While no specific examples for this compound are available, this general reaction pattern is a cornerstone of thiourea chemistry.
The table below summarizes some common cyclization reactions of thiourea derivatives:
| Thiourea Derivative | Reagent | Heterocyclic Product |
| N-acyl thiourea | Chloroacetic acid | Thiazolidine derivative researchgate.net |
| Thiourea | α-haloketone | 2-Aminothiazole derivative |
Oxidative Transformations of the Thiourea Sulfur Atom
The sulfur atom in the thiourea moiety is susceptible to oxidation by various oxidizing agents. The nature of the oxidation product depends on the strength of the oxidant and the reaction conditions.
In biological systems, the oxidation of thioureas is often catalyzed by enzymes such as flavin-containing monooxygenases (FMOs). This process, known as S-oxygenation, is a critical bioactivation pathway for many thiourea-containing compounds. The initial oxidation product is a reactive sulfenic acid intermediate (R-SOH). This intermediate can undergo further oxidation to a sulfinic acid (R-SO2H) and subsequently to a sulfonic acid (R-SO3H).
This bioactivation can have significant toxicological implications. The reactive intermediates generated during S-oxygenation can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity. For instance, the S-oxygenation of thiourea itself has been shown to form genotoxic products.
The S-oxygenation of thioureas can lead to the formation of reactive oxygen species (ROS) and contribute to oxidative stress. The reactive sulfenic acid intermediate can react with glutathione (B108866) (GSH), a major cellular antioxidant, initiating a redox cycle that consumes GSH and generates ROS. This depletion of cellular antioxidants and the increased production of ROS can disrupt the cellular redox balance and lead to oxidative damage.
Computational studies on N-phenylthiourea and its analogues have explored their antioxidant activity, suggesting that the thiourea moiety can act as a radical scavenger. hueuni.edu.vn The antioxidant capacity can be influenced by the nature of the substituents on the phenyl ring. hueuni.edu.vn The primary mechanism of antioxidant action for some thioureas is believed to be through hydrogen atom transfer (HAT) to radical species.
The table below outlines the key steps in the oxidative transformation of thioureas:
| Oxidative Step | Intermediate/Product | Biological Implication |
| Initial S-oxygenation | Sulfenic acid (R-SOH) | Bioactivation, potential for covalent binding |
| Further Oxidation | Sulfinic acid (R-SO2H), Sulfonic acid (R-SO3H) | Increased reactivity and potential for toxicity |
| Reaction with Glutathione | Redox cycling | Depletion of antioxidants, oxidative stress |
Theoretical and Computational Studies of N 2 Ethylphenyl N Methylthiourea
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of compounds like N-(2-Ethylphenyl)-N'-methylthiourea. These calculations provide a detailed understanding of the molecule's electronic structure and optimized geometry.
Prediction of Bond Parameters and Vibrational Frequencies
Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-31G(d) and 6-311++G(d,p), are employed to predict the geometric parameters of this compound. nih.govsemanticscholar.org These calculations yield optimized bond lengths and bond angles. For similar aromatic compounds, calculated C-C aromatic bond distances typically fall in the range of 1.412 to 1.540 Å. ijrar.org
Vibrational frequencies are also calculated using these DFT methods. nih.govsemanticscholar.org The theoretical vibrational spectra are often interpreted with the aid of potential energy distributions (PEDs). researchgate.net To improve the accuracy of these predictions, the calculated harmonic vibrational frequencies are often scaled and then compared with experimental data. researchgate.net For instance, in related thiophene (B33073) compounds, the aromatic C=C stretching vibrations are observed in the region of 1650-1400 cm⁻¹. researchgate.net
Below is a table showcasing typical bond parameter predictions for similar molecular structures based on DFT calculations.
| Parameter | Predicted Value Range |
| C-C (aromatic) Bond Length | 1.412 - 1.540 Å |
| C=C (aromatic) Stretching Frequency | 1400 - 1650 cm⁻¹ |
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap
Frontier molecular orbital analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO orbitals is a key parameter that characterizes molecular chemical stability, optical polarizability, and chemical reactivity. edu.krd
A smaller HOMO-LUMO energy gap suggests that it is easier for an electron to be excited from the HOMO to the LUMO, indicating higher reactivity. edu.krd Conversely, a larger energy gap implies greater stability. edu.krd For instance, a study on an iron(III) porphyrin complex calculated a HOMO-LUMO energy gap of 0.9042 eV at the B3LYP/6-311G(d,p) level, indicating a small gap and improved conjugation. physchemres.org The HOMO and LUMO energies also provide insights into the electron-donating and accepting capabilities of the molecule.
The table below illustrates the relationship between the HOMO-LUMO energy gap and molecular properties.
| HOMO-LUMO Energy Gap | Implied Property |
| Small | Higher Reactivity, Lower Stability, Easier Electron Excitation |
| Large | Lower Reactivity, Higher Stability, Harder Electron Excitation |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate the electrostatic potential on the molecular surface, providing insights into regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgyoutube.com
In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. Blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack. Green indicates regions of neutral potential. youtube.comresearchgate.net These maps are instrumental in predicting how molecules will interact with one another and in identifying potential sites for chemical reactions. libretexts.org The visual representation of chemical active sites and the comparative reactivity of atoms can be effectively understood through MEP maps. researchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Transitions)
Computational methods, particularly DFT, are also utilized to predict spectroscopic parameters for this compound. The Gauge-Including Atomic Orbital (GIAO) approach within DFT is commonly used to calculate 1H and 13C NMR chemical shifts. nih.gov These theoretical chemical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and then compared with experimental NMR data for validation. nih.govsemanticscholar.org
Time-dependent DFT (TD-DFT) calculations are performed on the optimized molecular structure to predict electronic absorption spectra (UV-Vis transitions). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.
The following table summarizes the types of spectroscopic parameters predicted by computational methods.
| Spectroscopic Technique | Predicted Parameter | Computational Method |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | DFT (GIAO) |
| Ultraviolet-Visible (UV-Vis) | Electronic Transitions (λmax) | TD-DFT |
Investigation of Atropisomerism and Conformational Landscapes
Atropisomerism, a type of chirality arising from restricted rotation around a single bond, is a potential feature in molecules like N-aryl thioureas due to steric hindrance. bris.ac.ukresearchgate.net Theoretical studies can investigate the conformational landscape of this compound to identify stable conformers and the energy barriers to their interconversion. bris.ac.uk
Computational analysis can help determine the dihedral angles and rotational barriers that define the different atropisomers. scispace.com For example, in a study of a related N,N'-diarylthiourea, different conformers were identified and their relative energies were calculated using various quantum chemistry methods. scispace.com Such studies are crucial for understanding the potential for isolating and characterizing different stereoisomers of the compound. researchgate.netscispace.com
Molecular Dynamics Simulations (if relevant to thiourea (B124793) research)
Quantitative Structure-Activity Relationships (QSAR) for Thiourea Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov These models are instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. farmaciajournal.comresearchgate.net For thiourea analogues, QSAR studies have been pivotal in elucidating the key structural features that influence their diverse biological activities.
Research in this area has demonstrated that the biological activity of thiourea derivatives can be significantly correlated with a variety of molecular descriptors, including physicochemical properties like hydrophobicity (log P), electronic parameters, and steric factors. ijnrd.orgnih.gov These studies often involve the generation of a statistically significant model, which is then validated to ensure its predictive power.
A notable QSAR study on a series of thiourea derivatives as anti-hepatitis C virus (HCV) agents revealed a significant correlation between the compounds' activity and their hydrophobic properties. nih.gov The study, which analyzed 85 compounds, was divided into a training set of 61 and a test set of 24. The resulting model showed a high correlation coefficient (r) of 0.926 and a cross-validated correlation coefficient (r²cv) of 0.83 for the training set, indicating a robust and predictive model. nih.gov The findings suggested that hydrophobic interactions with the target receptor are crucial for the anti-HCV activity of these compounds, while steric hindrance from bulky groups on the R-moiety could be detrimental. nih.gov
In another study focusing on thiourea analogues as inhibitors of influenza virus neuraminidase, a 3D-QSAR model was developed using a holographic vector of atomic interaction field (3D-HoVAIF). nih.gov This model highlighted the importance of electrostatic, hydrophobic, and steric interactions in determining the inhibitory activity of the compounds. nih.gov The optimal QSAR model yielded a squared correlation coefficient (r²) of 0.849, a cross-validated squared correlation coefficient (q²) of 0.724, and a test set squared correlation coefficient (r²_test) of 0.689, confirming its predictive capability. nih.gov The correlation between the predicted binding affinity and the experimental pIC₅₀ was also strong, with a correlation coefficient (r) of 0.870. nih.gov
Furthermore, QSAR studies have been applied to investigate the anticancer properties of thiourea derivatives. A study on a series of 25 thiourea derivatives against liver cancer utilized multiple linear regression (MLR) to develop a QSAR model. scichemj.org The model identified lipophilicity (LogP), specific bond lengths, and vibrational frequencies as key descriptors. The statistical quality of the model was high, with a squared correlation coefficient (R²) of 0.906, indicating that the model could explain a large portion of the variance in the biological data. scichemj.org
The table below summarizes the statistical parameters from various QSAR studies on thiourea analogues, illustrating the robustness and predictive power of the developed models.
| Biological Activity | Number of Compounds | Statistical Parameters | Key Findings | Reference |
| Anti-HCV | 85 (61 training, 24 test) | r = 0.926, r²cv = 0.83 | Activity correlates with hydrophobicity and is negatively affected by bulky substituents. | nih.gov |
| Anti-influenza Neuraminidase | 30 | r² = 0.849, q² = 0.724, r²_test = 0.689 | Electrostatic, hydrophobic, and steric interactions are crucial for inhibitory activity. | nih.gov |
| Anticancer (Liver) | 25 | R² = 0.906, RMCE = 0.198, F = 21.170 | Lipophilicity (LogP) and specific molecular descriptors are predictive of anticancer activity. | scichemj.org |
These QSAR studies collectively underscore the importance of specific physicochemical and structural properties in modulating the biological activities of thiourea analogues. While a specific QSAR study on this compound is not detailed in the reviewed literature, the general principles derived from these studies on analogous compounds provide a valuable framework for predicting its potential activities and for the rational design of new, more potent derivatives. The consistent findings across different biological targets suggest that properties such as hydrophobicity and steric bulk are fundamental considerations in the design of bioactive thiourea compounds.
Information Not Available for this compound
Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available for the chemical compound This compound that would allow for the creation of the requested article. The searches yielded no crystal structure data, detailed studies on its non-covalent interactions, formation of supramolecular assemblies, or its host-guest chemistry with cyclodextrins.
The strict requirement to focus solely on "this compound" and not introduce information from other compounds prevents the generation of scientifically accurate content for the specified outline. While research exists for analogous thiourea derivatives, discussing these would violate the explicit instructions provided. Without published research findings, creating data tables and a detailed analysis of the supramolecular chemistry for this specific compound is not possible.
Therefore, the content for the following sections and subsections could not be generated:
Supramolecular Interactions and Self Assembly of N 2 Ethylphenyl N Methylthiourea
Applications in Advanced Materials Science and Catalysis
Thiourea (B124793) Derivatives as Corrosion Inhibitors: Mechanistic Insights into Adsorption and Protection
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. osti.govjmaterenvironsci.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. jmaterenvironsci.comresearchgate.net This adsorption process is complex and can involve both physical (physisorption) and chemical (chemisorption) interactions. mdpi.com
The mechanism of protection involves the presence of sulfur, nitrogen, and in some cases, oxygen atoms, which possess lone pairs of electrons. jmaterenvironsci.commdpi.com These electrons can be donated to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond and strong adsorption on the surface. jmaterenvironsci.commdpi.com The effectiveness of a particular thiourea derivative as a corrosion inhibitor is influenced by several factors, including its chemical structure, the nature of the metal, and the composition of the corrosive environment. researchgate.net
The general mechanism of corrosion inhibition by thiourea derivatives can be summarized as follows:
Adsorption: The thiourea molecules adsorb onto the metal surface. This can occur through the electrostatic interaction between the charged metal surface and the charged inhibitor molecule (physisorption) or through charge sharing or transfer between the inhibitor and the metal surface (chemisorption). mdpi.com
Surface Film Formation: The adsorbed inhibitor molecules form a protective film that acts as a physical barrier, preventing the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface. researchgate.net
Blocking of Active Sites: The inhibitor molecules can block the active sites on the metal surface where corrosion reactions (both anodic and cathodic) occur, thereby slowing down the rate of corrosion. mdpi.comacs.org
The adsorption of thiourea derivatives on a metal surface typically follows an adsorption isotherm, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage. osti.govnih.gov
Table 1: Corrosion Inhibition Efficiency of Representative Thiourea Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |
| 1-Phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 98.96 (at 5 x 10⁻³ M, 60 °C) | Langmuir |
| 1,3-Diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | 92.65 (at 5 x 10⁻³ M, 60 °C) | Langmuir |
| N-phenylthiourea | Mild Steel | 1.0 M Hydrochloric Acid | 94.95 | Langmuir |
| Thiourea | Aluminum | 0.3 M NaOH | High | Langmuir |
| Phenyl thiourea (PTU) | Aluminum | 0.3 M NaOH | High | Langmuir |
| 4-carboxy phenyl thiourea (CPTU) | Aluminum | 0.3 M NaOH | High | Langmuir |
This table presents data for representative thiourea derivatives as specific data for N-(2-Ethylphenyl)-N'-methylthiourea was not available in the searched literature.
Applications in Sensor Development: Design Principles and Recognition Mechanisms
Thiourea derivatives are increasingly being utilized in the development of chemical sensors, particularly for the detection of anions and heavy metal ions. nih.govacs.org The design of these sensors is based on the ability of the thiourea moiety to act as a recognition site, binding to specific analytes through hydrogen bonding or coordination. acs.org
The key design principles for thiourea-based sensors involve coupling the thiourea recognition unit to a signaling unit, which can be a chromophore or a fluorophore. acs.org When the sensor binds to the target analyte, a change in the optical properties (color or fluorescence) of the signaling unit occurs, providing a detectable signal. acs.org
The recognition mechanism is primarily based on the hydrogen-bonding capabilities of the N-H protons of the thiourea group. These protons can form strong hydrogen bonds with anions, leading to the formation of a stable complex. acs.org The acidity of these N-H protons can be tuned by attaching electron-withdrawing or electron-donating groups to the thiourea backbone, thereby influencing the sensor's selectivity and sensitivity. acs.org
For the detection of heavy metal ions, the sulfur atom of the thiourea group plays a crucial role. nih.gov The soft sulfur atom has a high affinity for soft metal ions, such as mercury (Hg²⁺), leading to the formation of a stable coordination complex. nih.gov This interaction can be transduced into a measurable signal, often through a colorimetric or fluorescent response. nih.gov
Role in Organocatalysis and Metal-Catalyzed Reactions
The unique structural and electronic properties of thiourea derivatives make them valuable as both organocatalysts and ligands in metal-catalyzed reactions. nih.govtandfonline.com
In organocatalysis , thiourea derivatives can act as hydrogen-bond donors to activate electrophiles and stabilize transition states. nih.gov The ability to form dual hydrogen bonds allows for the precise orientation of substrates, leading to high levels of stereoselectivity in a variety of organic transformations.
In metal-catalyzed reactions , thiourea derivatives serve as versatile ligands that can coordinate to a wide range of metal centers through their sulfur and nitrogen atoms. tandfonline.commdpi.com This coordination can modify the electronic and steric properties of the metal catalyst, thereby influencing its activity, selectivity, and stability. nih.govmdpi.com For instance, thiourea ligands have been employed in Ru(II)-catalyzed transfer hydrogenation of ketones and in copper-catalyzed polymerization reactions. nih.govmdpi.com The formation of stable metal complexes with thiourea derivatives is a key aspect of their application in catalysis. nih.gov
Emerging Applications in Nanomaterials and Electronic Devices (as a class of compounds)
The applications of thiourea derivatives are expanding into the realms of nanomaterials and electronic devices. nih.govnih.gov As a class of compounds, they are being explored for their potential in the following areas:
Nanoparticle Synthesis: Thiourea derivatives can act as capping agents or precursors in the synthesis of nanoparticles. nih.gov For example, they have been used in the green synthesis of nickel nanoparticles immobilized on metal-organic frameworks (MOFs). nih.gov The thiourea moiety can control the growth and stability of the nanoparticles.
Sensors based on Nanoparticles: Nanoparticles functionalized with thiourea derivatives can be used to create highly sensitive and selective sensors. researchgate.netrsc.org For instance, silver nanoparticles modified with thiourea have been developed for the colorimetric detection of various substances. rsc.org
Electronic Devices: The interaction of thiourea with metal surfaces and its electronic properties are being investigated for applications in electronic devices. acs.orgnih.gov Studies have explored the adsorption of thiourea on fullerene surfaces doped with transition metals, suggesting potential for use in nanosensors. acs.orgnih.gov The ability of thiourea derivatives to self-assemble and form ordered layers on surfaces is also a promising characteristic for the development of molecular electronics.
While the specific compound this compound has not been extensively studied in these emerging areas, the versatile chemistry of the thiourea functional group suggests that it and its derivatives hold significant promise for future advancements in nanomaterials and electronic devices.
Investigation of Biological Mechanisms of Action of N 2 Ethylphenyl N Methylthiourea Analogues
Molecular Interactions with Biological Targets
The efficacy of N-(2-Ethylphenyl)-N'-methylthiourea analogues is rooted in their specific interactions with various biological macromolecules. These interactions are fundamental to understanding their broader biological effects.
Binding to Enzymes and Proteins
Thiourea (B124793) derivatives have demonstrated the ability to bind to and inhibit a range of enzymes, a key mechanism in their therapeutic action. For instance, unsymmetrical thiourea derivatives have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic signaling. In one study, a series of unsymmetrical thiourea compounds were tested, with some exhibiting significant inhibitory activity. nih.gov
Phenylthiourea (PTU) has been identified as a competitive inhibitor of phenoloxidase, a key enzyme in melanization. researchgate.net The inhibition constant for PTU was estimated to be 0.21 ± 0.09 µM, highlighting a potent interaction. researchgate.net Furthermore, studies on N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8), a related compound, have shown specific binding to the active site of cAMP-dependent protein kinase. nih.gov This binding is dose-dependent and does not require the presence of divalent cations like Mg2+. nih.gov
In the context of antiviral activity, thiourea analogues have been shown to interact with viral enzymes. For example, N'-[2-(5-bromopyridyl)]-thiourea analogues act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov One such analogue, N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, effectively inhibited recombinant reverse transcriptase. nih.gov
The interaction of thiourea derivatives is not limited to enzymes. Metal complexes of N-phenyl-Ñ-(2-phenolyl)thiourea have been synthesized and characterized, demonstrating the ligand's ability to coordinate with metal ions through its sulfur and nitrogen or oxygen atoms, forming tetrahedral, octahedral, or square planar complexes. orientjchem.org
Table 1: Enzyme and Protein Interactions of Thiourea Analogues
| Compound/Analogue Class | Target Enzyme/Protein | Type of Interaction/Activity |
| Unsymmetrical thiourea derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition nih.gov |
| Phenylthiourea (PTU) | Phenoloxidase | Competitive inhibition researchgate.net |
| N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8) | cAMP-dependent protein kinase | Specific binding to the active site nih.gov |
| N'-[2-(5-bromopyridyl)]-thiourea analogues | HIV-1 Reverse Transcriptase | Non-nucleoside inhibition nih.gov |
| N-phenyl-Ñ-(2-phenolyl)thiourea | Metal ions (Mn(II), Co(II), Ni(II), etc.) | Coordination to form metal complexes orientjchem.org |
Interactions with Nucleic Acids
While the primary mode of action for many thiourea derivatives appears to be protein and enzyme inhibition, some studies suggest potential interactions with nucleic acids. For instance, thiosemicarbazone-based ligands derived from 1,10-phenanthroline (B135089) have been investigated for their ability to bind to telomeric quadruplex DNA, indicating a potential mechanism for anticancer activity. nih.gov The interaction of metal complexes of thiourea derivatives with DNA is also an area of interest, as these complexes could potentially lead to DNA damage in cancer cells.
General Categories of Bioactivity Relevant to Mechanistic Understanding
The molecular interactions of this compound analogues translate into a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.
Antimicrobial Activity: Inhibition Mechanisms against Bacteria and Fungi
Thiourea derivatives have shown considerable promise as antimicrobial agents. Their mechanism of action often involves the disruption of essential cellular processes in bacteria and fungi. Some N-arylpyrrole derivatives, for example, have demonstrated broad-spectrum antibacterial activity, including against ESKAPE pathogens and MRSA. nih.gov Docking studies of these compounds suggest that they may act by inhibiting undecaprenyl pyrophosphate phosphatase (UPPP), an enzyme involved in bacterial cell wall synthesis. nih.gov
The lipophilicity of these compounds often correlates with their antimicrobial efficacy, as it facilitates their passage across microbial cell membranes. Once inside, they can interfere with various cellular functions.
In the realm of antifungal activity, N-Aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide derivatives have been shown to interfere with the formation of normal chitin (B13524) in fungi, leading to a thickening and blurring of the cell wall. researchgate.net This disruption of cell wall integrity is a key mechanism of their antifungal effect.
Table 2: Antimicrobial Activity of Thiourea Analogues
| Analogue Class | Target Organism(s) | Proposed Mechanism of Action |
| Unsymmetrical thiourea derivatives | S. flexneri, E. coli, S. typhi, P. aeruginosa | General antimicrobial activity nih.gov |
| N-arylpyrrole derivatives | ESKAPE pathogens, MRSA, M. phlei | Inhibition of undecaprenyl pyrophosphate phosphatase (UPPP) nih.gov |
| N-Aryl-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide | A. fumigatus, C. albicans, T. tonsurans | Interference with chitin formation and cell wall integrity researchgate.net |
Antiviral Activity: Exploration of Viral Enzyme Inhibition
The antiviral properties of thiourea analogues are a significant area of research. As mentioned earlier, certain thiourea derivatives are potent inhibitors of HIV-1 reverse transcriptase. nih.gov The mechanism involves binding to a non-nucleoside inhibitory binding pocket on the enzyme, thereby preventing the conversion of viral RNA into DNA.
Studies on preclinical antimalarial compounds with antiviral activity, such as N-89 and N-251, have revealed that resistance to these compounds in Hepatitis C Virus (HCV) can be conferred by a mutation (M414I) in the viral NS5B RNA polymerase. nih.gov This suggests that the antiviral action of these compounds is likely due to the inhibition of this essential viral enzyme. The general mechanism of many antiviral drugs involves interfering with viral replication pathways, either by inhibiting viral enzymes or by modulating host cell factors that the virus relies on for replication. nih.gov
Anticancer Activity: Cellular Pathway Modulation
The anticancer potential of thiourea derivatives is linked to their ability to modulate various cellular pathways involved in cancer cell proliferation and survival. The interaction with and inhibition of protein kinases, as seen with H-8, is a well-established strategy in cancer therapy.
Furthermore, thiosemicarbazone derivatives have been shown to induce apoptosis in cancer cells. nih.gov Their interaction with telomeric DNA can lead to the destabilization of telomeres, which are crucial for the unlimited proliferation of cancer cells. The overexpression of the enzyme telomerase in the majority of human tumors makes it an attractive target for anticancer drugs. nih.gov
Anti-inflammatory Activities
Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant anti-inflammatory properties. nih.gov The core mechanism of inflammation involves a complex cascade of events, including the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and the release of cytokines. nih.gov Research into analogues of this compound suggests that their anti-inflammatory effects are likely mediated through the inhibition of key enzymes in these pathways and the suppression of inflammatory cytokine production.
A significant body of research has focused on the ability of thiourea derivatives to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. nih.gov For instance, studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, which share a structural resemblance to N-aryl thioureas, have demonstrated direct inhibition of 5-lipoxygenase (5-LOX). nih.gov One particular compound from this class, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, exhibited potent anti-inflammatory activity as a 5-LOX inhibitor. nih.gov
Furthermore, the anti-inflammatory potential of thiourea derivatives has been linked to their ability to modulate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation. Activation of NRF2 can lead to the suppression of pro-inflammatory gene expression. nih.gov For example, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exert their anti-inflammatory effects by activating NRF2, which in turn reverses the elevated levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2). nih.gov
The suppression of pro-inflammatory cytokines is another key mechanism by which thiourea analogues exhibit their anti-inflammatory effects. TNF-α and IL-6 are pivotal cytokines involved in the pathogenesis of numerous inflammatory diseases. nih.gov Research on various thiourea-containing heterocyclic compounds has shown their ability to reduce the production of these pro-inflammatory cytokines. nih.govnih.gov For example, a study on N-aryl-N'-(thiophen-2-yl)thiourea derivatives identified compounds that act as specific agonists for Toll-like receptor 1/2 (TLR1/2), leading to the release of TNF-α and IL-1β. nih.gov While this study focused on immunostimulatory properties, it highlights the interaction of thiourea derivatives with key signaling pathways that regulate cytokine release.
The following table summarizes the anti-inflammatory activities of various thiourea analogues, providing an indication of the potential mechanisms for this compound.
| Compound Class | Specific Analogue | Observed Anti-inflammatory Activity | Reference |
| N-Aryl-4-aryl-1,3-thiazole-2-amines | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Potent 5-lipoxygenase (5-LOX) inhibitor | nih.gov |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | Not specified | NRF2 activation, reduction of IL-1β, IL-6, TNF-α, PGE2, and COX-2 | nih.gov |
| N-Aryl-N'-(thiophen-2-yl)thioureas | SMU-C80 | TLR1/2 agonism, release of TNF-α and IL-1β | nih.gov |
Metabolic Pathways and Bioactivation: Sulfur Oxidation in Biological Systems
The metabolic fate of thiourea derivatives is of significant interest as it can lead to either detoxification or bioactivation to reactive species. A central pathway in the metabolism of these compounds is the oxidation of the sulfur atom. nih.gov This process is primarily mediated by two major enzyme systems: the flavin-containing monooxygenases (FMOs) and the cytochrome P450 (CYP) family of enzymes. nih.govacs.orgoptibrium.com
S-oxygenation by these enzymes can transform the thiourea moiety into a series of increasingly oxidized and reactive intermediates. The initial oxidation product is typically a sulfenic acid (R-SOH), which can be further oxidized to a sulfinic acid (R-SO2H) and subsequently to a sulfonic acid (R-SO3H). nih.gov These reactive intermediates, particularly the sulfenic and sulfinic acids, are electrophilic and can covalently bind to cellular macromolecules such as proteins, which is a key mechanism of toxicity for some thiourea compounds. acs.org
A study on the in vitro metabolism of N-(5-chloro-2-methylphenyl)-N′-(2-methylpropyl)thiourea, a compound structurally analogous to this compound, provided valuable insights into the metabolic pathways. acs.org In rat liver microsomes, the major metabolite identified was an S-oxide, indicating that sulfur oxidation is a primary metabolic route. acs.org This study also demonstrated that the metabolism was NADPH-dependent and that the addition of glutathione (B108866) (GSH) could trap the reactive intermediate, forming a novel thiocarbamide-glutathione adduct, thereby reducing covalent binding to microsomal proteins. acs.org This suggests a potential detoxification pathway for reactive metabolites.
The specific FMO and CYP isozymes involved in the metabolism of thiourea derivatives can vary. For instance, studies on N-substituted N'-(4-imidazole-ethyl)thioureas have shown that human FMO1 and FMO3 are capable of bioactivating these compounds. nih.gov Interestingly, structure-activity relationships were observed, where the rate of metabolism by FMO1 decreased with increasing electron-withdrawing capacity of a substituent on the phenyl ring, while the opposite trend was noted for FMO3. nih.gov FMO2, which is expressed in the lungs of a subset of the human population, has also been shown to effectively S-oxygenate a series of thioureas, potentially leading to pulmonary toxicity. nih.gov
The table below outlines the key metabolic transformations and the enzymes involved for analogues of this compound.
| Compound Class | Specific Analogue | Metabolic Pathway | Enzymes Involved | Key Metabolites/Intermediates | Reference |
| N-Aryl-N'-alkylthioureas | N-(5-chloro-2-methylphenyl)-N′-(2-methylpropyl)thiourea | Sulfur Oxidation, Carbon Hydroxylation | Cytochrome P450 (CYP) enzymes | S-oxide, Hydroxylated derivatives, Glutathione adduct | acs.org |
| N-Substituted N'-(4-imidazole-ethyl)thioureas | Various N-p-phenyl-substituted derivatives | S-Oxygenation | Flavin-containing monooxygenases (FMO1, FMO3) | Sulfenic acids | nih.gov |
| General Thioureas | Various | S-Oxygenation | Flavin-containing monooxygenase 2 (FMO2.1) | Sulfenic acids | nih.gov |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Analogues with Tunable Properties
A primary focus for future research will be the development and optimization of synthetic routes to N-(2-Ethylphenyl)-N'-methylthiourea and a library of its analogues. The synthesis of unsymmetrical thioureas can be challenging, but several modern methods offer high yields and selectivity. researchgate.netresearchgate.net A promising two-step approach involves the reaction of an amine with phenyl chlorothionoformate to form a thiocarbamate intermediate, which is then reacted with a second, different amine. researchgate.net Another established method involves the reaction of amines with carbon disulfide. mdpi.com
The exploration of these pathways for this compound would involve reacting 2-ethylaniline with an isothiocyanate or a related precursor, followed by reaction with methylamine, or vice-versa. Green chemistry principles, such as using water as a solvent, could make these syntheses more environmentally benign and efficient. researchgate.netmdpi.com
Beyond the parent molecule, the synthesis of analogues with tunable properties is a key research direction. By systematically modifying the substituents on the phenyl ring or replacing the methyl group, researchers can fine-tune the electronic, steric, and hydrogen-bonding characteristics of the molecule. rsc.org This allows for the creation of a diverse library of compounds for screening in various applications.
Table 1: Proposed Analogues of this compound and Their Potential Properties
| Base Structure | Modification | Potential Tuned Property | Rationale |
| N-(2-Ethylphenyl )-N'-methylthiourea | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring. | Increased acidity of N-H protons, altered coordination properties. | Electron-withdrawing groups can enhance the hydrogen-bond donating capability, which is crucial for organocatalysis and receptor binding. rsc.org |
| N-(2-Ethylphenyl)-N'-methyl thiourea (B124793) | Replacement of the methyl group with larger alkyl or aryl groups. | Increased steric hindrance, modified solubility, and lipophilicity. | Steric bulk can influence binding selectivity with biological targets and affect the packing of molecules in materials. nih.gov |
| N-(2-Ethyl phenyl)-N'-methylthiourea | Altering the position or nature of the alkyl group on the phenyl ring (e.g., 4-ethyl, 2-isopropyl). | Modified steric environment around the N-aryl bond, impacting conformational freedom. | The position of substituents affects the overall shape of the molecule and its interaction with other molecules or surfaces. nih.gov |
Deeper Understanding of Structure-Property-Activity Relationships through Integrated Experimental and Computational Approaches
To unlock the full potential of this compound and its analogues, a deep understanding of their structure-property-activity relationships (SPAR) is essential. An integrated approach combining experimental techniques with computational modeling is the most powerful way to achieve this. semanticscholar.orgnih.govnih.gov
Experimental studies would involve the synthesis of the targeted thiourea derivatives followed by thorough characterization using techniques like NMR and FT-IR spectroscopy, and single-crystal X-ray diffraction to determine their precise three-dimensional structures. nih.govsemanticscholar.org These experimental structures provide invaluable data for validating computational models.
Computational studies, primarily using Density Functional Theory (DFT), can elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. semanticscholar.org This information helps predict sites of reactivity and potential intermolecular interactions. Molecular docking simulations can then be used to predict how these molecules might bind to specific biological targets, such as enzymes or protein receptors, providing insights into potential therapeutic applications. nih.govnih.govresearchgate.net By correlating the experimental activity of a series of analogues with their computed structural and electronic properties, robust SPAR models can be developed to guide the design of new, more potent, or selective compounds.
Table 2: Integrated Approach for SPAR Studies
| Methodology | Objective | Expected Outcome |
| Experimental | ||
| Synthesis of Analogues | Create a library of related compounds with systematic structural variations. | A set of molecules for comparative analysis. |
| Spectroscopic Characterization (NMR, FT-IR) | Confirm the chemical structure and purity of synthesized compounds. | Verified molecular structures. |
| Single-Crystal X-ray Diffraction | Determine the precise 3D molecular structure and intermolecular interactions in the solid state. | Accurate bond lengths, bond angles, and crystal packing information. semanticscholar.org |
| In Vitro Biological Assays | Measure the biological activity (e.g., enzyme inhibition, antimicrobial effects) of the compounds. | Quantitative activity data (e.g., IC₅₀ values) for building SPAR models. nih.gov |
| Computational | ||
| Density Functional Theory (DFT) | Calculate electronic properties, optimized geometry, and vibrational frequencies. | Understanding of molecular stability, reactivity, and electronic distribution. researchgate.net |
| Molecular Docking | Predict the binding mode and affinity of the compounds to a specific biological target. | Identification of key interactions (e.g., hydrogen bonds) responsible for biological activity. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex over time. | Assessment of the stability of the predicted binding pose. nih.gov |
Design of Multi-functional Materials Incorporating Thiourea Motifs
The thiourea functional group is an excellent building block for advanced materials due to its strong hydrogen-bonding capabilities and its ability to coordinate with metals. rsc.organnexechem.com Incorporating the this compound motif into polymers could lead to a new class of multi-functional materials.
One emerging trend is the development of self-healing polymers. The reversible nature of the hydrogen bonds within the thiourea moiety can be exploited to create dynamic polymer networks that can repair themselves after damage. nih.gov Polythioureas have demonstrated self-healing properties at room temperature, and the specific substituents can be used to tune the mechanical properties, ranging from rigid plastics to elastomers. nih.govchinesechemsoc.org The 2-ethylphenyl group in the target compound could impart specific thermal and mechanical characteristics to such polymers.
Furthermore, the sulfur atom in the thiourea group can act as a soft ligand for heavy metal ions. nih.gov Polymers containing the this compound unit could be designed as sensors or adsorbents for environmental remediation, selectively capturing toxic metal ions like mercury from water. The incorporation of this motif into polymer backbones via methods like emulsion polymerization could yield materials with tailored thermal stability and biological activity.
Table 3: Potential Applications of Materials Incorporating this compound
| Material Type | Role of Thiourea Motif | Potential Application |
| Dynamic Polythiourea Networks | Reversible hydrogen bonding and disulfide metathesis. chinesechemsoc.org | Self-healing coatings, recyclable plastics, and soft robotics. nih.gov |
| Functionalized Polymers | Metal ion coordination via the sulfur atom. | Sensors for heavy metal detection, materials for environmental remediation. nih.gov |
| Polymer Composites | Flame retardant properties. | Development of flame-retardant resins for electronics and construction. atamanchemicals.com |
| Biologically Active Polymers | Inherent antimicrobial or enzymatic activity. | Antimicrobial surfaces for medical devices, bioactive packaging materials. |
Advanced Mechanistic Biological Studies at the Molecular Level
Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govmdpi.com This suggests that this compound could be a valuable lead compound in drug discovery. Future research should focus on detailed mechanistic studies to identify its specific molecular targets and understand its mode of action.
Given that various thiourea derivatives have shown potent inhibitory activity against enzymes like tyrosinase, urease, and various kinases, a logical first step would be to screen this compound against a panel of clinically relevant enzymes. nih.govtandfonline.com For instance, certain derivatives are known to target signaling pathways involved in cancer cell proliferation, such as those involving vascular endothelial growth factor receptor 2 (VEGFR2) or the sirtuin family of proteins (e.g., SIRT1). researchgate.netbiointerfaceresearch.comundip.ac.id
Advanced studies could involve identifying the specific amino acid residues in the active site of a target enzyme that interact with the compound. This can be achieved by combining molecular docking with site-directed mutagenesis experiments. Understanding these interactions at the molecular level is crucial for optimizing the compound's structure to improve its potency and selectivity, paving the way for the development of novel therapeutic agents. The (thio)urea functionality is particularly adept at forming stable hydrogen bonds with biological targets, a key feature in drug design. nih.gov
Table 4: Potential Biological Targets and Mechanistic Studies
| Potential Biological Target | Therapeutic Area | Proposed Mechanistic Study |
| Tyrosinase | Dermatology (Hyperpigmentation) | In vitro enzyme inhibition assays; molecular docking to investigate binding to the copper-containing active site. nih.gov |
| Urease | Infectious Disease (e.g., H. pylori) | Determination of IC₅₀ values; kinetic studies to determine the mode of inhibition. tandfonline.com |
| Kinases (e.g., VEGFR2, B-RAF) | Oncology | Cell-based proliferation assays; Western blot analysis to assess effects on downstream signaling pathways; molecular docking. biointerfaceresearch.com |
| Sirtuin-1 (SIRT1) | Oncology, Neurodegenerative Diseases | Histone deacetylase inhibition assays; molecular dynamics simulations to confirm binding stability. researchgate.netundip.ac.id |
| Bacterial/Fungal Enzymes | Infectious Disease | Determination of Minimum Inhibitory Concentration (MIC) against various pathogens; assays targeting specific microbial enzymes. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-Ethylphenyl)-N'-methylthiourea, and how can reaction progress be monitored?
- Methodology :
- Route 1 : React 2-ethylphenylamine with methyl isothiocyanate in anhydrous acetone under reflux (2–4 hours). Monitor completion via thin-layer chromatography (TLC) using silica gel plates and UV visualization .
- Route 2 : Use a Schlenk line under nitrogen to prevent oxidation. Purify the crude product via ethanol recrystallization, achieving >90% yield .
- Characterization : Confirm purity via melting point analysis and NMR (DMSO-d6: δ 8.2–9.1 ppm for thiourea NH protons).
Q. Which spectroscopic and analytical techniques are critical for characterizing N-(2-Ethylphenyl)-N'-methylthiourea?
- Key Techniques :
- Microanalysis : Determine C, H, N content using combustion analysis (e.g., Atlantic Microlab protocols) to verify stoichiometry .
- X-ray Crystallography : For structural elucidation, collect diffraction data on a single crystal (e.g., Bruker D8 Venture) and refine using SHELXL (space group, displacement parameters, R-factor < 5%) .
- FT-IR : Identify thiourea ν(C=S) stretches at 1250–1350 cm and NH vibrations at 3200–3400 cm .
Advanced Research Questions
Q. How does N-(2-Ethylphenyl)-N'-methylthiourea coordinate with transition metals, and what factors dictate its binding mode?
- Coordination Behavior :
- Acts as a monodentate (S-donor) or bidentate (N,S-donor) ligand. With Cu(I), it forms 1:1 or 1:2 complexes (e.g., [CuCl(L)]). Structural diversity arises from steric effects of the ethylphenyl group .
- Stoichiometric Control : Vary metal-to-ligand ratios (1:1 to 1:5) in acetonitrile. Isolate polymers (e.g., 1D sulfur-bridged CuBr(L)) via slow evaporation .
Q. What challenges arise in resolving the crystal structure of N-(2-Ethylphenyl)-N'-methylthiourea derivatives, and how are they addressed?
- Challenges :
- Disorder : Ethylphenyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .
- Hydrogen Bonding : Intra- and intermolecular N–H···S/O interactions complicate refinement. Apply restraints (DFIX, DANG) to stabilize geometry .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., S···H vs. π-π interactions) .
Q. How can N-(2-Ethylphenyl)-N'-methylthiourea be utilized in supramolecular chemistry or crystal engineering?
- Applications :
- Co-crystallization : Combine with crown ethers (e.g., 18-crown-6) to form synthons via N–H···O hydrogen bonds. Design 2D networks by tuning substituent bulkiness .
- Polymorphism Screening : Explore solvent-mediated phase transitions (e.g., ethanol vs. DMF) to isolate metastable forms with distinct photophysical properties .
Q. What mechanistic insights govern N-(2-Ethylphenyl)-N'-methylthiourea’s role in surface reactions, such as corrosion inhibition?
- Kinetic Studies :
- Electrochemical Methods : Use polarization resistance (Rp) measurements in acidic media to derive inhibition efficiency (>80% at 1 mM) .
- Activation Energy : Calculate via Arrhenius plots (E ≈ 50–60 kJ/mol) to distinguish physisorption vs. chemisorption mechanisms .
- Contradictions : Discrepancies in rate constants (k, k) may stem from competing adsorption sites (metal vs. oxide layers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
